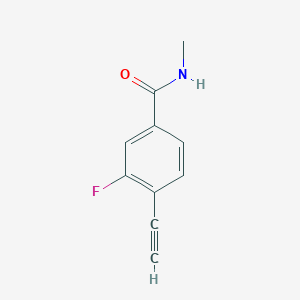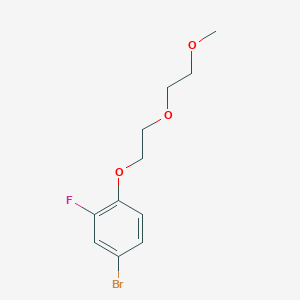![molecular formula C14H14FN B8170005 [4-(2-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B8170005.png)
[4-(2-Fluoro-4-methylphenyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Fluoro-4-methylphenyl)phenyl]methanamine: is an organic compound that features a methanamine group attached to a biphenyl structure with a fluoro and methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Fluoro-4-methylphenyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylphenol.
Formation of Biphenyl Structure: The phenol undergoes a Suzuki coupling reaction with a suitable boronic acid derivative to form the biphenyl structure.
Introduction of Methanamine Group: The biphenyl intermediate is then subjected to a reductive amination reaction to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Catalyst Selection: Use of palladium catalysts for the Suzuki coupling reaction.
Optimization of Reaction Conditions: Control of temperature, pressure, and solvent systems to maximize yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or the methanamine to a primary amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving sulfuric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies to understand the interaction of fluoro-substituted compounds with biological systems.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry:
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which [4-(2-Fluoro-4-methylphenyl)phenyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and methyl substituents can influence the compound’s binding affinity and specificity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
- 2-Fluoro-4-methylphenol
- 4-Fluoro-2-methylphenol
- (2-Fluoro-4-methylphenyl)acetic acid
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Comparison:
- Structural Uniqueness: [4-(2-Fluoro-4-methylphenyl)phenyl]methanamine has a unique combination of a biphenyl structure with a methanamine group, which is not commonly found in similar compounds.
- Functional Group Diversity: The presence of both fluoro and methyl groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
[4-(2-fluoro-4-methylphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-2-7-13(14(15)8-10)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJZCHPYEWKSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{4-[2-(Benzyloxy)ethoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8169975.png)





![(2-Methoxy-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170015.png)
![(2'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170022.png)
